molecular formula C21H21BrClN3O2S B11218031 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide

Cat. No.: B11218031
M. Wt: 494.8 g/mol
InChI Key: VDHWECXYFBGFEO-UHFFFAOYSA-N
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Description

This compound features a 6-bromo-substituted quinazolinone core with a sulfanylidene group at position 2 and a hexanamide side chain at position 2. The N-substituent is a 3-chlorobenzyl group, which introduces halogen-based steric and electronic effects.

Properties

Molecular Formula

C21H21BrClN3O2S

Molecular Weight

494.8 g/mol

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide

InChI

InChI=1S/C21H21BrClN3O2S/c22-15-8-9-18-17(12-15)20(28)26(21(29)25-18)10-3-1-2-7-19(27)24-13-14-5-4-6-16(23)11-14/h4-6,8-9,11-12H,1-3,7,10,13H2,(H,24,27)(H,25,29)

InChI Key

VDHWECXYFBGFEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S

Origin of Product

United States

Preparation Methods

Reaction Conditions and Yields

Starting MaterialReagents/ConditionsProductYieldSource
5-Bromoanthranilic acidAcetic anhydride, reflux, 5 h6-Bromo-2-methylbenzoxazin-4-one77%
6-Bromo-2-methylbenzoxazin-4-oneHydrazine hydrate, ethanol, 120–130°C6-Bromo-3-aminoquinazolin-4(3H)-one82%

The cyclization step typically employs acetic anhydride or carbon disulfide under reflux. For example, 5-bromoanthranilic acid reacts with acetic anhydride to form 6-bromo-2-methylbenzoxazin-4-one, which is then treated with hydrazine hydrate to yield the quinazolinone intermediate.

Bromination and Sulfanylidene Group Introduction

Bromination is achieved using N-bromosuccinimide (NBS), while sulfanylidene incorporation involves thiourea or potassium thioacetate.

Bromination Optimization

SubstrateBrominating AgentSolventTemperatureYieldPurity
3-Aminoquinazolin-4(3H)-oneNBSAcetonitrile0–25°C89%95%
6-BromoquinazolinoneBr₂ in H₂SO₄Glacial AcOH40°C75%90%

NBS in acetonitrile provides higher selectivity for the 6-position compared to Br₂ in sulfuric acid. Subsequent treatment with thiourea in ethanol introduces the sulfanylidene group at the 2-position.

Hexanamide Chain Coupling

The hexanamide side chain is introduced via nucleophilic acyl substitution or carbodiimide-mediated coupling.

Coupling Reaction Parameters

Quinazolinone DerivativeReagentCatalystSolventYield
6-Bromo-2-sulfanylidenequinazolinoneHexanoic acid chlorideTriethylamineDCM68%
HATU, DIPEADMF0°C–RT85%

Hexanoic acid derivatives react with the quinazolinone’s amine group under Schotten-Baumann conditions (DCM, triethylamine) or via HATU-mediated coupling in DMF. The latter method achieves higher yields due to improved activation of the carboxylic acid.

Functionalization with 3-Chlorobenzylamine

The final step involves coupling the hexanamide intermediate with 3-chlorobenzylamine.

Amidation Protocol

IntermediateAmine SourceCoupling AgentSolventTimeYield
6-(6-Bromo-4-oxo-2-sulfanylidenequinazolin-3-yl)hexanoic acid3-ChlorobenzylamineEDC/HOBtDMF12 h78%
COMUDMF6 h92%

COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) outperforms EDC/HOBt in reaction efficiency, reducing side products.

Purification and Characterization

Final purification uses column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol.

Analytical Data Comparison

PropertyReported ValueMethodSource
Melting Point215–217°CDSC
Molecular Weight474.4 g/molHRMS
¹H NMR (DMSO-<i>d</i>₆)δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 4H, Ar-H)400 MHz
HPLC Purity98.5%C18 column

Industrial-Scale Considerations

Scalable methods prioritize continuous flow reactors for bromination and amidation steps.

Process Optimization Metrics

ParameterLaboratory ScalePilot Plant Scale
Bromination Time24 h4 h (flow reactor)
Amidation Yield78–92%88% (batch), 94% (flow)
Solvent Recovery60%95% (distillation)

Flow reactors reduce reaction times by 80% and improve selectivity for large-scale synthesis.

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : NBS in acetonitrile minimizes di-bromination byproducts.

  • Sulfanylidene Oxidation : Use of argon atmosphere during thiourea reactions prevents disulfide formation.

  • Amine Coupling Efficiency : COMU reduces racemization compared to carbodiimides .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl or thiocarbonyl groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. Generally, it may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Core Modifications: Quinazolinone Derivatives

Compound A : 3-Benzyl-6-bromo-2-phenylquinazolin-4(3H)-one (2c) ()

  • Structural Differences : Lacks the sulfanylidene group and hexanamide chain; instead, it has a benzyl group at position 3 and a phenyl group at position 2.
  • Synthesis : Microwave-assisted condensation reduces reaction time compared to conventional methods .
  • Implications : The absence of the sulfanylidene group may reduce thiol reactivity, while the phenyl group at position 2 could hinder steric interactions in biological targets.

Compound B: 6-Bromo-2-((3-chloro-4-(substituted phenyl)-4-oxoazetidin-1-yl amino) methyl)-3-(naphthalen-2-yl) quinazolin-4(3H)-ones (6a) ()

  • Structural Differences: Incorporates a naphthalene ring and an azetidinone (β-lactam analog) moiety.

Side Chain Variations

Compound C : 4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide ()

  • Structural Differences : Shorter butanamide chain and 2-methoxybenzyl substituent.
  • The methoxy group may improve solubility via polar interactions .

Compound D : 2-(6-Bromo-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide (4a) ()

  • Structural Differences: Features a thiazolidinone ring linked via a thioether bond.
  • Functional Impact: The thiazolidinone moiety introduces additional hydrogen-bonding sites and may modulate activity against enzymes like cyclooxygenase or kinases .

Halogen Substituent Effects

  • Comparison: Compound A lacks the 3-chlorobenzyl group, reducing halogen-mediated binding. Compound B includes a 3-chloroazetidinone, which may synergize with the quinazolinone core for dual-target inhibition .

Computational and Crystallographic Insights

  • Structural Validation : Programs like SHELX () are critical for resolving the sulfanylidene group’s conformation and halogen positions .
  • Docking Studies : AutoDock4 () predicts that the hexanamide chain in the target compound may occupy hydrophobic pockets more effectively than shorter chains in analogs like Compound C .
  • Electron Density Analysis : Multiwfn () could quantify electron localization around the sulfanylidene group, highlighting its nucleophilic reactivity compared to oxygen analogs .

Biological Activity

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide is a synthetic compound belonging to the quinazolinone class, notable for its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24BrN3O2SC_{22}H_{24}BrN_3O_2S with a molecular weight of approximately 490.4 g/mol. Its structure incorporates a quinazolinone core, a bromo substituent, a sulfanylidene moiety, and an amide linkage, which are critical for its biological properties.

PropertyValue
Molecular FormulaC22H24BrN3O2S
Molecular Weight490.4 g/mol
IUPAC NameThis compound

Biological Activities

Quinazolinone derivatives are known for various biological activities including:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by modulating cell signaling pathways through inhibition of specific kinases or proteases .
  • Antimicrobial Properties : Related compounds have demonstrated antibacterial activity against various strains, indicating potential for similar effects in this compound .
  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in several physiological processes .
  • Protein Binding Interactions : Studies show that it interacts with proteins like bovine serum albumin (BSA), suggesting implications for pharmacokinetics and bioavailability .

The mechanism of action involves interaction with specific biological targets:

  • Kinase Inhibition : The presence of the quinazolinone core allows for potential inhibition of kinases involved in cancer cell proliferation.
  • Enzyme Interaction : By inhibiting enzymes like AChE, the compound may influence neurotransmitter levels, providing therapeutic avenues in neurodegenerative diseases.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have shown that quinazolinone derivatives can induce apoptosis in cancer cell lines through the activation of caspases . The specific activity of 6-(6-bromo-4-oxo...) has not been fully elucidated but is expected to align with these findings.
  • Antibacterial Screening : A study evaluating similar quinazolinone derivatives reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting that this compound may share similar properties .
  • Enzyme Inhibition Assays : The compound's potential as an AChE inhibitor was highlighted in comparative studies where it showed significant inhibition rates, indicating its usefulness in treating conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazolinone derivatives:

Compound NameKey Features
4-(6-bromo-4-oxo...)Similar core but different side chains affecting activity
N-benzyl...Variation in side groups leading to distinct biological profiles

The unique combination of functional groups in 6-(6-bromo...) distinguishes it from other derivatives, potentially leading to unique biological activities not observed in similar compounds.

Q & A

Basic: What are the critical steps in synthesizing 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide?

Answer:
The synthesis typically involves:

  • Quinazolinone Core Formation : Cyclization of 2-amino-3-bromobenzoic acid derivatives with thiourea or isothiocyanates under reflux conditions (e.g., ethanol, 80°C) to introduce the sulfanylidene group .
  • Amide Coupling : Reaction of the quinazolinone intermediate with 3-chlorobenzylamine using coupling agents like EDC/HOBt in DMF to form the hexanamide side chain .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final compound.
    Key Data : Yields range from 53% to 62% depending on substituent reactivity and purification efficiency .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^13C NMR (DMSO-d6) confirm regiochemistry, e.g., δ 7.48 ppm (s, SO2_2NH2_2) and δ 177.1 ppm (C=S) .
  • Mass Spectrometry (MS) : ESI-MS in negative mode detects [M−H]^- ions (e.g., m/z 457.9 for brominated derivatives) .
  • Infrared Spectroscopy (IR) : Peaks at 1180 cm1^{-1} (C=S) and 1382 cm1^{-1} (N-O in oxadiazole derivatives) validate functional groups .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • Temperature Control : Lowering reaction temperatures (e.g., 60°C instead of 80°C) reduces side reactions like hydrolysis of the sulfanylidene group .
  • Solvent Selection : Polar aprotic solvents (DMF or DMSO) enhance solubility of intermediates, improving coupling efficiency by 15–20% .
  • Catalyst Screening : Adding catalytic Pd(PPh3_3)4_4 (0.5 mol%) accelerates Suzuki-Miyaura cross-coupling for brominated intermediates .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H NMR signals)?

Answer:

  • Dynamic Exchange Analysis : Use variable-temperature NMR to identify tautomeric equilibria (e.g., thione-thiol tautomerism in sulfanylidene groups) .
  • 2D NMR Techniques : HSQC and HMBC correlate ambiguous signals, such as distinguishing between aromatic protons and NH resonances .
  • Computational Validation : Compare experimental 13C^13C shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to confirm assignments .

Basic: What biological assays are suitable for preliminary activity screening?

Answer:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays, given quinazoline’s role in ATP-binding domain targeting .
  • Antimicrobial Screening : Disk diffusion assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) due to sulfanylidene’s thiol-mediated reactivity .

Advanced: What mechanistic insights explain the reactivity of the sulfanylidene group in cross-coupling reactions?

Answer:

  • Nucleophilic Aromatic Substitution : The sulfur atom in the sulfanylidene group activates the quinazoline ring for bromine displacement by electron-rich nucleophiles (e.g., amines) .
  • Radical Pathways : Under UV light, the C-S bond undergoes homolytic cleavage, enabling radical-initiated functionalization of the quinazoline core .

Advanced: How to address discrepancies between compound purity (HPLC) and observed bioactivity?

Answer:

  • Impurity Profiling : Use LC-MS/MS to identify trace byproducts (e.g., hydrolyzed amides or oxidized sulfurs) that may antagonize activity .
  • Dose-Response Refinement : Perform EC50_{50} assays at higher purity thresholds (>98%, confirmed by chiral HPLC) to isolate structure-activity relationships .

Basic: What stability studies are recommended for long-term storage?

Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for quinazoline derivatives) .
  • Accelerated Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolysis (amide bond) or oxidation (sulfanylidene → sulfoxide) .

Advanced: How can computational modeling predict binding modes with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17 for EGFR) to simulate interactions between the quinazoline core and kinase active sites .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the hexanamide side chain in hydrophobic pockets .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

  • Flow Chemistry : Continuous-flow reactors reduce residence time, minimizing side reactions like dimerization of the sulfanylidene group .
  • Design of Experiments (DoE) : Apply Taguchi methods to optimize parameters (e.g., stoichiometry, pH) for >90% conversion efficiency .

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